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Compound of Interest

Compound Name: 3,4-Dimethylpentanal

Cat. No.: B100440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Dimethylpentanal, a branched-chain aldehyde of interest in various chemical and

pharmaceutical research areas. This document presents predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data, alongside predicted and known

fragmentation patterns from Mass Spectrometry (MS). The information is intended to aid in the

identification, characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the predicted and analogous spectroscopic data for 3,4-
Dimethylpentanal. Due to the limited availability of direct experimental spectra for 3,4-
Dimethylpentanal, the data presented for NMR and IR spectroscopy are based on established

chemical shift and absorption frequency principles, as well as data from structurally similar

compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3,4-
Dimethylpentanal
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.7 Triplet 1H H-1 (Aldehyde)

~2.4 Multiplet 2H H-2

~1.9 Multiplet 1H H-3

~1.6 Multiplet 1H H-4

~0.9 Doublet 3H C-3 Methyl

~0.85 Doublet 6H C-4 Isopropyl

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,4-
Dimethylpentanal
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm) Carbon Atom

~203 C-1 (C=O)

~52 C-2

~45 C-3

~30 C-4

~20 C-4 Isopropyl (CH₃)₂

~16 C-3 Methyl (CH₃)

Table 3: Predicted IR Spectroscopic Data for 3,4-
Dimethylpentanal
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2870 Strong C-H stretch (alkane)

~2720 Medium C-H stretch (aldehyde)

~1725 Strong C=O stretch (aldehyde)

~1465 Medium C-H bend (alkane)

~1380 Medium C-H bend (alkane)

Table 4: Mass Spectrometry Data for 3,4-
Dimethylpentanal
The molecular weight of 3,4-Dimethylpentanal (C₇H₁₄O) is 114.19 g/mol .[1] The exact mass

is 114.1045.[1][2]

m/z Predicted Adduct/Fragment

115.1117 [M+H]⁺[3]

114.1045 M⁺ (Molecular Ion)[1][3]

99 [M-CH₃]⁺

85 [M-C₂H₅]⁺

71 [M-C₃H₇]⁺

57 [C₄H₉]⁺ (tert-butyl cation)

43 [C₃H₇]⁺ (isopropyl cation)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are generalized for a liquid organic compound like 3,4-
Dimethylpentanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh approximately 10-20 mg of 3,4-Dimethylpentanal into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small

amount of tetramethylsilane (TMS) as an internal standard.

Gently agitate the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for

each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of 3,4-Dimethylpentanal onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin film between the plates.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer.
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Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The sample is typically introduced into the mass spectrometer via a gas chromatograph

(GC-MS) for separation from any impurities.

Upon entering the ion source, the sample molecules are bombarded with a high-energy

electron beam (Electron Ionization - EI), causing the removal of an electron to form a

molecular ion (M⁺).

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,4-Dimethylpentanal.
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Workflow for Spectroscopic Analysis of 3,4-Dimethylpentanal

Sample Preparation

Data Acquisition

Data Analysis

3,4-Dimethylpentanal

Dissolve in CDCl3 with TMS Prepare as neat liquid film Inject into GC-MS

NMR Spectrometer IR Spectrometer Mass Spectrometer

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b100440?utm_src=pdf-body-img
https://www.benchchem.com/product/b100440?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 3,4-Dimethylpentanal | C7H14O | CID 86855 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 3,4-Dimethylpentanal｜lookchem [lookchem.com]

3. PubChemLite - 3,4-dimethylpentanal (C7H14O) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Dimethylpentanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100440#spectroscopic-data-for-3-4-
dimethylpentanal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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